molecular formula C6H10O3 B6269287 2-[(2R)-oxolan-2-yl]acetic acid CAS No. 178231-83-9

2-[(2R)-oxolan-2-yl]acetic acid

Cat. No.: B6269287
CAS No.: 178231-83-9
M. Wt: 130.1
InChI Key:
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Description

2-[(2R)-oxolan-2-yl]acetic acid, also known as (2R)-tetrahydro-2-furanylacetic acid, is a versatile organic compound with the molecular formula C6H10O3. It is characterized by a tetrahydrofuran ring attached to an acetic acid moiety. This compound is of significant interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-oxolan-2-yl]acetic acid typically involves the reaction of tetrahydrofuran with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the tetrahydrofuran ring opens and reacts with the bromoacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-oxolan-2-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2R)-oxolan-2-yl]acetic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2R)-oxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-oxolan-2-yl]acetic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

178231-83-9

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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